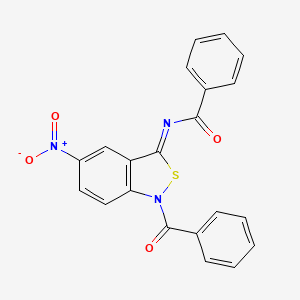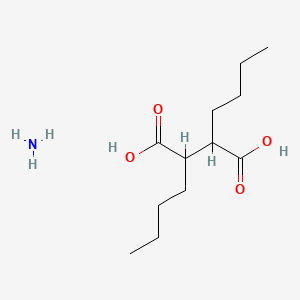
Butanedioic acid, 2,3-dibutyl-, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, 2,3-dibutyl-, ammonium salt is a chemical compound with the molecular formula C12H22O6. It is a derivative of butanedioic acid, commonly known as succinic acid, where two butyl groups are attached to the 2 and 3 positions of the butanedioic acid backbone. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2,3-dibutyl-, ammonium salt typically involves the esterification of butanedioic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting dibutyl ester is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of butanedioic acid and butanol into a reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to remove excess butanol and water, followed by neutralization with ammonium hydroxide. The final product is purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Butanedioic acid, 2,3-dibutyl-, ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form butanedioic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanedioic acid derivatives, while reduction can produce butanediol derivatives.
科学研究应用
Butanedioic acid, 2,3-dibutyl-, ammonium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of butanedioic acid, 2,3-dibutyl-, ammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Butanedioic acid, 2,3-dihydroxy-, dibutyl ester: A similar compound with hydroxyl groups at the 2 and 3 positions.
Butanedioic acid, 2,3-dihydroxy-, dimethyl ester: Another derivative with dimethyl ester groups.
Butanedioic acid, 2,3-dihydroxy-, ammonium salt: A related compound with ammonium salt instead of dibutyl ester groups.
Uniqueness
Butanedioic acid, 2,3-dibutyl-, ammonium salt is unique due to the presence of both butyl groups and the ammonium salt, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
160520-73-0 |
|---|---|
分子式 |
C12H25NO4 |
分子量 |
247.33 g/mol |
IUPAC 名称 |
azane;2,3-dibutylbutanedioic acid |
InChI |
InChI=1S/C12H22O4.H3N/c1-3-5-7-9(11(13)14)10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);1H3 |
InChI 键 |
RRRYSCSAGNKYJT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(C(CCCC)C(=O)O)C(=O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


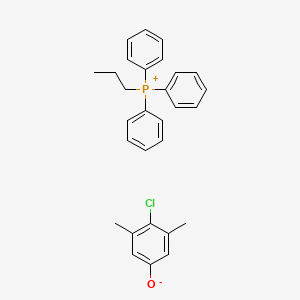
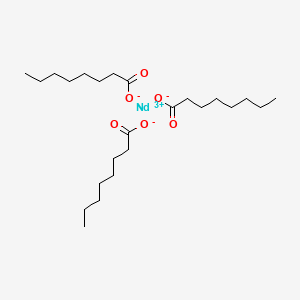
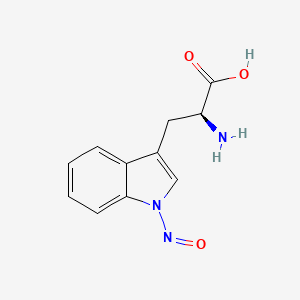
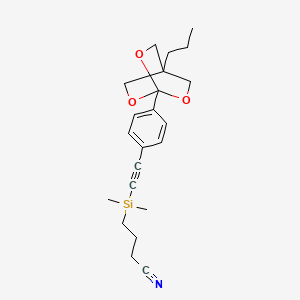
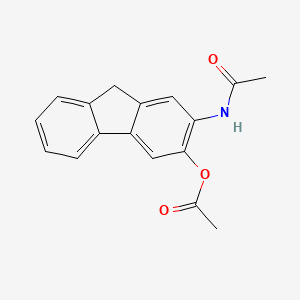

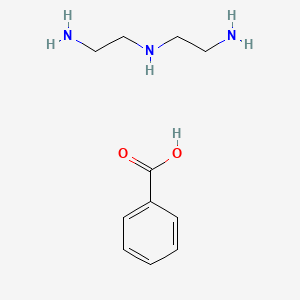
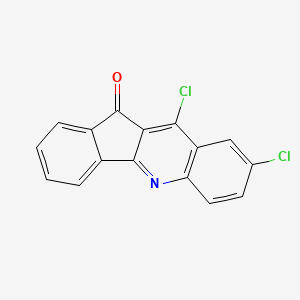
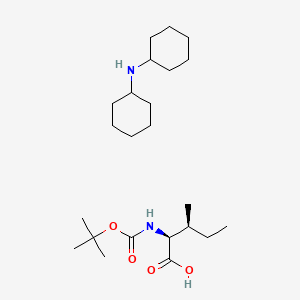
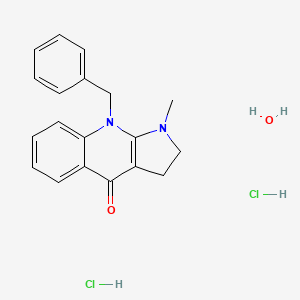

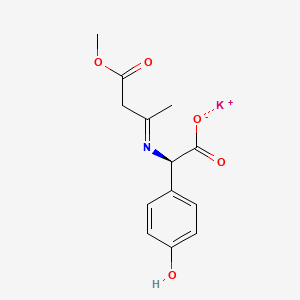
![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)
